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Compound of Interest

Compound Name: Isopropyl 2-bromobutanoate
CAS No.: 6291-98-1
Cat. No.: B14116792
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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior
Application Scientist

Introduction

Isopropyl 2-bromobutanoate is a halogenated ester of significant interest in organic synthesis
and as a potential building block in the development of novel pharmaceutical agents. Its
reactivity is largely dictated by the presence of the bromine atom at the alpha-position to the
carbonyl group, making it a versatile precursor for a variety of chemical transformations. A
thorough understanding of its spectroscopic characteristics is paramount for reaction
monitoring, quality control, and structural elucidation of its derivatives. This in-depth technical
guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for isopropyl 2-bromobutanoate,
synthesized from the analysis of analogous compounds and established spectroscopic
principles.
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Molecular Structure and Key Features

The structure of isopropyl 2-bromobutanoate, C7H13BrOz, presents several key features that
will manifest in its spectroscopic data. The molecule contains a chiral center at the second
carbon (C2), the site of bromination. The presence of the electron-withdrawing bromine atom
alpha to the carbonyl group is expected to significantly influence the chemical environment of
nearby protons and carbons.

Caption: Molecular structure of isopropyl 2-bromobutanoate.

'H NMR Spectroscopy: Predicted Chemical Shifts
and Coupling Constants

The proton NMR spectrum of isopropyl 2-bromobutanoate is predicted to exhibit distinct
signals corresponding to the different proton environments in the molecule. The presence of
the electronegative bromine atom at the a-position will cause a significant downfield shift for the
proton on C2.

Predicted *H NMR Data (in CDCIs)
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Predicted
Chemical Shift

(6, ppm)

Protons

Multiplicity

Coupling
Constant (J,
Hz)

Rationale for
Prediction

H-a (CHs3-CHz2-) ~1.05

Triplet

Typical chemical
shift for a methyl
group adjacent to

a methylene

group.

H-b (-CHa-
CHBr-)

~2.0-2.2

Multiplet

Diastereotopic
protons due to
the adjacent
chiral center,
expected to
show complex

splitting.

H-c (-CHBI-) ~4.2-44

Triplet

Downfield shift
due to the strong
deshielding
effect of the
adjacent bromine
atom and

carbonyl group.

H-d (-O-
CH(CHs)2)

~5.0-5.1

Septet

Typical shift for a
proton on a
carbon attached
to an ester

oxygen.

H-e (-O-
CH(CHs)2)

~1.25

Doublet

Two equivalent
methyl groups of
the isopropyl
ester.

Experimental Protocol for *H NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of isopropyl 2-bromobutanoate in
~0.7 mL of deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
e Acquisition Parameters:

Number of scans: 16-32

o

[¢]

Relaxation delay: 1-2 seconds

[¢]

Pulse width: 90°

[e]

Spectral width: -2 to 12 ppm

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00
ppm. Integrate the signals to determine the relative proton ratios.

» To cite this document: BenchChem. [Spectroscopic Profile of Isopropyl 2-Bromobutanoate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b14116792/docs#spectroscopic-profile-of-isopropyl-2-
bromobutanoate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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